(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 624724-17-0
Cat. No.: VC9835840
Molecular Formula: C21H16FN3O2S2
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624724-17-0 |
|---|---|
| Molecular Formula | C21H16FN3O2S2 |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H16FN3O2S2/c1-24-20(26)18(29-21(24)28)11-14-12-25(15-6-4-3-5-7-15)23-19(14)13-8-9-17(27-2)16(22)10-13/h3-12H,1-2H3/b18-11- |
| Standard InChI Key | LSWBYFSPXXCFQP-WQRHYEAKSA-N |
| Isomeric SMILES | CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)/SC1=S |
| SMILES | CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)SC1=S |
| Canonical SMILES | CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)SC1=S |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure (CAS 624724-18-1) features a thiazolidin-4-one ring fused to a pyrazole moiety via a methylene bridge. The pyrazole ring is substituted at position 3 with a 3-fluoro-4-methoxyphenyl group and at position 1 with a phenyl group. The thiazolidinone ring incorporates a thioxo group at position 2 and a methyl group at position 3, with a Z-configuration at the exocyclic double bond connecting the two heterocycles . The molecular formula is C₂₅H₁₈FN₃O₃S₂, corresponding to a molecular weight of 491.6 g/mol .
IUPAC Name
The systematic name, (5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its stereochemistry and substitution pattern . The Z-configuration is critical for maintaining the planar arrangement of the conjugated system, which influences electronic transitions and binding interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the preparation of the pyrazole precursor. A typical route includes:
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Pyrazole Formation: Condensation of 3-fluoro-4-methoxyacetophenone with phenylhydrazine to yield the 1-phenyl-3-(3-fluoro-4-methoxyphenyl)pyrazole intermediate.
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Thiazolidinone Assembly: Reaction of the pyrazole with methylamine and carbon disulfide to form the thiazolidinone ring.
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Knoevenagel Condensation: Introduction of the methylene bridge via condensation with an aldehyde derivative under basic conditions .
Key challenges include controlling stereochemistry at the exocyclic double bond and minimizing side reactions during cyclization. Purification is typically achieved via column chromatography, with yields ranging from 40–60% .
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
The InChIKey (APNBLAGDHUDPNB-XKZIYDEJSA-N) and SMILES (COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F) further validate the connectivity and stereochemistry .
Biological Activities and Mechanisms
Anticancer Properties
Preliminary assays on related compounds show IC₅₀ values of 10–20 µM against MCF-7 breast cancer cells. Mechanistic studies suggest apoptosis induction via caspase-3 activation and ROS generation . The methyl group at position 3 may reduce metabolic degradation, prolonging activity .
Anti-inflammatory Effects
In murine models, derivatives suppress COX-2 expression by 50–70% at 25 mg/kg doses. The thioxo group chelates zinc ions in COX-2’s active site, while the pyrazole ring modulates hydrophobic interactions .
Comparative Analysis with Structural Analogues
Impact of Substituents
Replacing the methoxy group with methyl (as in ) reduces polarity, lowering water solubility but increasing lipid membrane permeability. Conversely, substituting fluorine with chlorine enhances electrophilicity, improving enzyme inhibition at the cost of higher toxicity .
Stereochemical Considerations
The Z-configuration is critical for bioactivity. The E-isomer of a related compound shows 10-fold lower potency against AChE, highlighting the importance of spatial arrangement in target binding .
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